molecular formula C20H20N4 B3843810 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843810
M. Wt: 316.4 g/mol
InChI Key: KQHXLSNEYGETLI-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as MPPH, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPPH belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is not fully understood. It is thought to work by inhibiting the activity of enzymes involved in cancer cell growth and amyloid-beta peptide formation. 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone may have potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has also been shown to inhibit the formation of amyloid-beta peptides by inhibiting the activity of enzymes involved in peptide formation. In addition, 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of acetylcholinesterase, which could potentially lead to increased levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is that it has been shown to be effective in inhibiting the growth of cancer cells and the formation of amyloid-beta peptides in vitro and in vivo. This makes it a promising candidate for further research into its potential applications in cancer and Alzheimer's disease research. However, one limitation of 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is that its mechanism of action is not fully understood, which could make it difficult to develop more targeted and effective treatments based on this compound.

Future Directions

There are several future directions for research into 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone. One area of research could focus on further elucidating the mechanism of action of 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, in order to develop more targeted and effective treatments based on this compound. Another area of research could focus on developing more potent derivatives of 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, in order to improve its efficacy as an anticancer and Alzheimer's disease agent. Finally, research could focus on developing methods for delivering 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone to specific tissues or cells, in order to improve its therapeutic potential.

Scientific Research Applications

1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anticancer agent. 1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has also been studied for its potential applications in Alzheimer's disease research. It has been shown to inhibit the formation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

6-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-14-9-11-17(12-10-14)16(3)23-24-19-13-15(2)21-20(22-19)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,21,22,24)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHXLSNEYGETLI-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C)C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-phenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

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